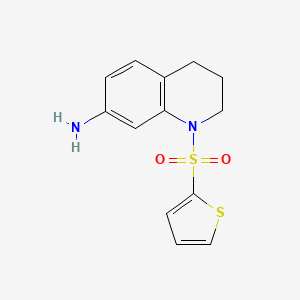

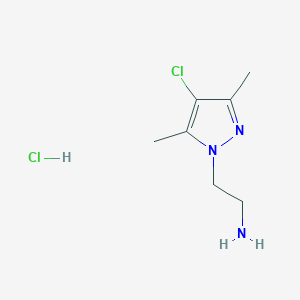

![molecular formula C10H9F3S B1317480 [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene CAS No. 940881-02-7](/img/structure/B1317480.png)

[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene

Overview

Description

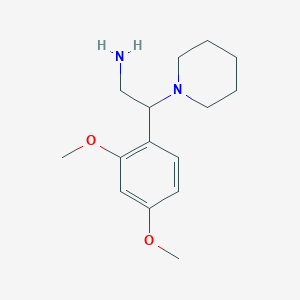

“[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene” is a heterocyclic organic compound with the CAS number 940881-02-7 . It is also known as TPT and belongs to the class of thioethers. The IUPAC name for this compound is 1-methyl-4-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanylbenzene . The molecular weight of this compound is 218.24 g/mol and the molecular formula is C10H9F3S .

Molecular Structure Analysis

The “this compound” molecule contains a total of 23 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .

Scientific Research Applications

[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene has been studied extensively in the field of synthetic organic chemistry, as it can be used as a starting material in a variety of organic reactions. For example, this compound can be used in the synthesis of polymers, drugs, and other materials. In addition, this compound can be used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and pyrazines. Furthermore, this compound has been found to be a useful reagent in the synthesis of various small molecules, including amino acids, peptides, and nucleosides.

Mechanism of Action

Mode of Action

It is known that the compound contains a trifluoropropene group, which may interact with biological targets in a manner similar to other trifluoropropene-containing compounds .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Advantages and Limitations for Lab Experiments

The advantages of using [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene in laboratory experiments include its low cost, low toxicity, and availability of commercially available reagents. Furthermore, this compound has been found to be a highly efficient reagent in a variety of synthetic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is highly sensitive to air and moisture and must be handled with care. In addition, this compound is sensitive to light and must be stored in a dark environment.

Future Directions

The potential applications of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene are still being explored, and there are many potential future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of this compound. In addition, further research could be conducted to explore the use of this compound in the synthesis of various polymers, drugs, and other materials. Furthermore, further research could be conducted to investigate the mechanism of action of this compound in various synthetic reactions. Finally, further research could be conducted to explore the potential use of this compound as an antioxidant or anti-inflammatory agent.

Synthesis Methods

The synthesis of [(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene is typically achieved through a three-step process. The first step involves the reaction of trifluoroacetic anhydride with toluene in the presence of a base, such as potassium carbonate or sodium bicarbonate, to form an intermediate trifluoroacetyl toluene. This intermediate is then reacted with thiourea to form a thiourea-toluene adduct, which is subsequently treated with trimethylsilyl trifluoromethanesulfonate (TMS-CF3SO3H) to yield this compound.

Biochemical Analysis

Biochemical Properties

[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to influence the compound’s reactivity and binding affinity. This compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, the compound’s thioether linkage allows it to form covalent bonds with thiol groups in proteins, potentially affecting protein function and stability.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization. These effects on cellular processes highlight the compound’s potential as a modulator of cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. Once inside the cell, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions . Additionally, the thioether linkage in the compound’s structure enables it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. These binding interactions and modifications can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over extended periods, the compound’s degradation products may also exert biological effects, which need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist for several hours to days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These adverse effects are likely due to the compound’s ability to interact with multiple cellular targets and disrupt normal cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The trifluoromethyl group in the compound’s structure can influence the regioselectivity and stereoselectivity of these metabolic reactions. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways. The compound’s metabolites may also have biological activity, contributing to its overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily diffuse across cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound. Once inside the cell, the compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can interact with local biomolecules and modulate their function. For example, the compound’s interaction with mitochondrial enzymes can influence cellular energy production and oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

1-methyl-4-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3S/c1-8-2-4-9(5-3-8)14-7-6-10(11,12)13/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOIOTQFOOCXAQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S/C=C/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587354 | |

| Record name | 1-Methyl-4-{[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

940881-02-7 | |

| Record name | 1-Methyl-4-{[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

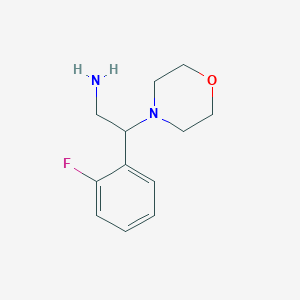

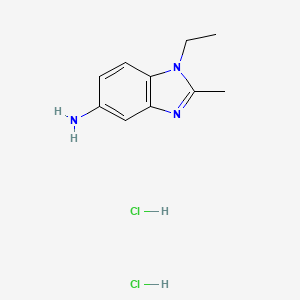

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

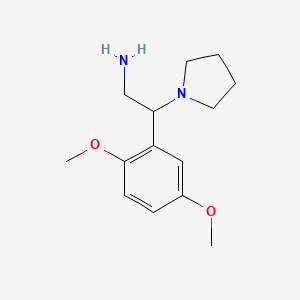

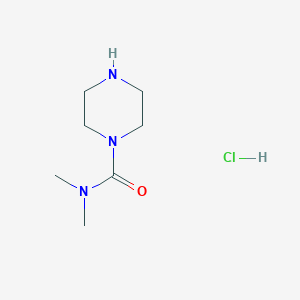

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

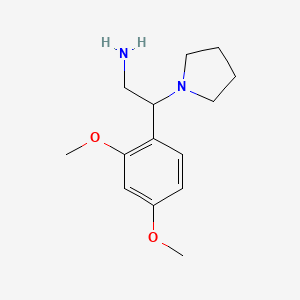

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)